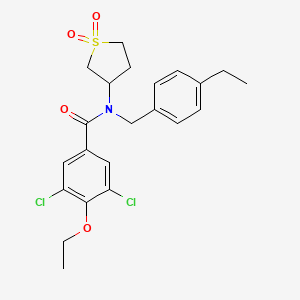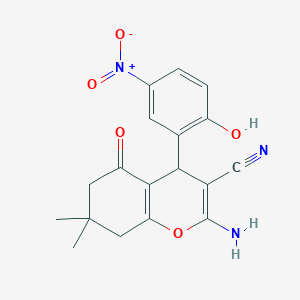
3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one
Descripción general
Descripción
3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one, also known as AI-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AI-2 is a heterocyclic organic compound that contains an imidazole ring and a thione group. In
Aplicaciones Científicas De Investigación
3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential applications in various fields such as agriculture, food industry, and medicine. It is known to be a quorum-sensing molecule that plays a crucial role in microbial communication and biofilm formation. 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has been found to regulate the expression of virulence genes in many pathogenic bacteria, making it a potential target for the development of novel antibacterial agents. 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has also been shown to enhance plant growth and resistance to various stresses, making it a promising candidate for agricultural applications.
Mecanismo De Acción
3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one acts as a signal molecule that regulates gene expression in bacteria through a process called quorum sensing. Quorum sensing is a mechanism that allows bacteria to communicate with each other and coordinate their behavior based on the population density. 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is produced by many bacterial species and is recognized by a receptor protein called LuxP/LsrB, which activates a signaling pathway that leads to the regulation of gene expression.
Biochemical and Physiological Effects
3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has been shown to have various biochemical and physiological effects on different organisms. In bacteria, it regulates the expression of virulence genes, biofilm formation, and motility. In plants, it enhances growth, induces stress tolerance, and activates the defense response. In mammals, it has been found to have anti-inflammatory and antitumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has several advantages for lab experiments, including its ability to regulate gene expression in bacteria, its stability, and its ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has many potential applications in various fields, and future research should focus on exploring its full potential. Some of the possible future directions include:
1. Developing 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one-based antibacterial agents that target quorum sensing pathways in pathogenic bacteria.
2. Studying the role of 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one in plant-microbe interactions and its potential as a plant growth enhancer.
3. Investigating the use of 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one as a therapeutic agent for inflammatory and neoplastic diseases.
4. Developing 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one biosensors for the detection of bacterial pathogens in food and environmental samples.
Conclusion
In conclusion, 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to regulate gene expression in bacteria and its stability make it an attractive target for the development of novel antibacterial agents and plant growth enhancers. Further research is needed to fully understand its mechanism of action and explore its full potential.
Propiedades
IUPAC Name |
3-(4-acetylphenyl)-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-8(2)12-13(18)16(14(19)15-12)11-6-4-10(5-7-11)9(3)17/h4-8,12H,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCUWFWRXYCAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-acetylphenyl)-5-(propan-2-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)-4-piperidinecarboxamide](/img/structure/B4082837.png)
![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-methoxyphenyl)butanamide](/img/structure/B4082843.png)
![6-amino-4-(5-bromo-2-hydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082850.png)
![isopropyl 3-({[(5-{[(3,4-dimethoxybenzoyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4082856.png)
![2,4-dichloro-N-{1-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4082877.png)

![2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4082889.png)
![N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4082896.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4082908.png)
![4-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)-1,3-benzenediol](/img/structure/B4082909.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4082912.png)
![1-(2-fluorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine](/img/structure/B4082916.png)
![1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4082928.png)